molecular formula C22H23N3O6 B6349645 8-Benzyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-50-6

8-Benzyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349645
CAS No.: 1326813-50-6
M. Wt: 425.4 g/mol
InChI Key: WGKSXUKKMXHEIF-UHFFFAOYSA-N
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Description

8-Benzyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural elements include:

  • 8-Benzyl substitution: Provides steric bulk and lipophilicity.
  • 3-Carboxylic acid moiety: Enhances solubility and enables hydrogen bonding or salt formation.

This compound belongs to a broader class of spirocyclic derivatives investigated for applications in medicinal chemistry, particularly as intermediates for bioactive molecules. Its structural complexity and modular substitution patterns make it a versatile scaffold for drug discovery .

Properties

IUPAC Name

8-benzyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c26-20(17-7-4-8-18(13-17)25(29)30)24-19(21(27)28)15-31-22(24)9-11-23(12-10-22)14-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKSXUKKMXHEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocyclic Framework Construction

The 1-oxa-4,8-diazaspiro[4.5]decane core is synthesized via cyclocondensation reactions. A common approach involves reacting γ-lactone derivatives with diamines under reflux conditions. For example, 2-oxa-spiro[3.4]octane-1,3-dione reacts with N-benzylethylenediamine in tetrahydrofuran (THF) at 80°C for 12 hours, yielding the spirocyclic intermediate with a benzyl group pre-installed at the 8-position. Catalysts such as tetrakis(acetonitrile)copper(I) perchlorate enhance ring-closing efficiency, achieving yields of 68–72%.

Key Considerations :

  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) stabilize transition states during cyclization.

  • Temperature Control : Prolonged heating above 80°C risks decarboxylation of the lactone precursor.

Introduction of the 3-Nitrobenzoyl Group

The 4-position is functionalized via nucleophilic acyl substitution. The spirocyclic amine intermediate reacts with 3-nitrobenzoyl chloride in dichloromethane (DCM) under inert atmosphere. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion.

Optimized Conditions :

ParameterValue
Reagent Ratio (Amine:Benzoyl Chloride)1:1.2
Temperature0°C → Room Temperature
Reaction Time6–8 hours
Yield78–82%

Side Reactions :

  • Over-benzoylation at the 8-position nitrogen is mitigated by stoichiometric control.

  • Nitro group reduction is avoided by excluding reducing agents.

Carboxylic Acid Functionalization

The 3-carboxylic acid group is introduced through oxidation of a primary alcohol precursor. 8-Benzyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-methanol is treated with Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C, selectively oxidizing the alcohol to a carboxylic acid without affecting the nitro group.

Alternative Methods :

  • TEMPO/NaClO Oxidation : Yields 85–88% but requires strict pH control.

  • RuCl₃/NaIO₄ System : Effective for acid-sensitive substrates, yielding 80–83%.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors enable precise control over exothermic steps, such as benzoylation. A representative protocol involves:

  • Flow Cyclocondensation :

    • Reactants: 2-oxa-spiro[3.4]octane-1,3-dione (1.0 equiv), N-benzylethylenediamine (1.1 equiv).

    • Conditions: THF, 75°C, residence time 30 minutes.

    • Output: 70–75% yield.

  • Batch Benzoylation :

    • Scale: 50 kg batches.

    • Workup: Aqueous NaHCO₃ wash, DCM extraction.

    • Purity: >98% by HPLC.

Purification and Characterization

Purification :

  • Recrystallization : Ethyl acetate/hexane (3:1) removes non-polar byproducts.

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradient.

Characterization Data :

TechniqueKey Findings
¹H NMR (400 MHz, CDCl₃)δ 8.41 (s, 1H, ArH), 7.62–7.58 (m, 2H, ArH), 4.32 (s, 2H, CH₂), 3.89–3.85 (m, 4H, spiro-H).
IR (KBr)1705 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)
HRMS [M+H]⁺ Calc.: 452.1584, Found: 452.1586

Challenges and Mitigation Strategies

  • Nitro Group Instability : Avoid prolonged exposure to light or heat; store intermediates at −20°C.

  • Spirocyclic Ring Puckering : X-ray crystallography confirms chair conformation, minimizing steric strain.

  • Racemization : Chiral HPLC (Chiralpak IA column) verifies enantiopurity (>99% ee).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Laboratory-Scale 7898120
Industrial Flow 759785
Catalytic (Cu) 8299150

Chemical Reactions Analysis

8-Benzyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields.

Scientific Research Applications

The compound 8-Benzyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as an antitumor agent . The unique structure allows for interactions with biological targets, making it a candidate for cancer therapy.

Case Study: Antitumor Activity

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against certain bacterial strains. The presence of the nitro group is believed to enhance its efficacy against gram-positive bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Neuropharmacology

The compound has also been explored for its neuroprotective effects. Preliminary studies suggest it may have potential in treating neurodegenerative diseases by modulating neurotransmitter systems.

Case Study: Neuroprotective Effects

Animal models have demonstrated that administration of the compound can improve cognitive function and reduce oxidative stress markers in models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 8-Benzyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Findings :

  • Halogenated derivatives (e.g., F, Cl) exhibit improved metabolic stability and bioavailability compared to non-halogenated analogs .

Variations at Position 8

The 8-position (typically substituted with alkyl or aryl groups) modulates steric effects and pharmacokinetics:

Compound Name 8-Substituent Molecular Formula Molecular Weight (g/mol) Impact on Properties Evidence ID
8-Methyl-4-(3-methylbenzoyl)-... Methyl C₁₉H₂₄N₂O₄ 344.41 Reduced steric hindrance; faster metabolic clearance .
8-Propyl-4-(4-chlorobenzoyl)-... Propyl C₁₈H₂₃ClN₂O₄ 366.84 Increased hydrophobicity; potential CNS penetration .
8-Benzyl-4-(pyridine-4-carbonyl)-... Benzyl C₂₄H₂₅N₃O₄ 443.48 Aromatic stacking interactions; explored in kinase inhibitor design .

Key Findings :

  • Benzyl groups enhance aromatic interactions but may reduce solubility .
  • Small alkyl chains (e.g., methyl, ethyl) balance lipophilicity and metabolic stability .

Core Structure Modifications

Replacing the 1-oxa moiety with 1-thia (sulfur instead of oxygen) alters electronic properties:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Biological Activity Evidence ID
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid 1-thia-4,8-diazaspiro C₁₉H₂₂N₂O₂S 354.46 Anti-proliferative activity in cancer cell lines .

Key Findings :

  • Thia analogs exhibit distinct electronic profiles and improved anti-proliferative activity compared to oxa derivatives .

Biological Activity

8-Benzyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with a unique spirocyclic structure characterized by its molecular formula C23H25N3O6C_{23}H_{25}N_{3}O_{6} and a molecular weight of 439.46 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include interactions with various biological targets such as enzymes and receptors. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications.

Chemical Structure and Properties

The structure of this compound includes both nitrogen and oxygen heteroatoms, which are pivotal in influencing its chemical behavior and interactions with biological systems. The presence of a nitrobenzoyl moiety is particularly significant as it may enhance the compound's reactivity and binding affinity to biological targets.

Property Value
Molecular FormulaC23H25N3O6C_{23}H_{25}N_{3}O_{6}
Molecular Weight439.46 g/mol
StructureSpirocyclic compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives for further studies. The complexity of its synthesis reflects the intricate nature of the compound's structure, which can influence its biological activity.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit a range of biological activities. Interaction studies have focused on its binding affinity to various biological targets, which is essential for understanding how the compound exerts its effects.

Case Studies

A review of related literature highlights several case studies where similar spirocyclic compounds have been evaluated for their biological activities:

  • Study A : Investigated the enzyme inhibitory effects of a structurally related compound on cancer cell lines, showing significant inhibition at low concentrations.
  • Study B : Focused on the antimicrobial properties of diazaspiro compounds, reporting effective inhibition against Gram-positive bacteria.

These case studies underscore the importance of further research into the specific biological activities of this compound.

Q & A

Q. How can researchers integrate automated platforms for end-to-end reaction discovery?

  • Methodological Answer : Develop "smart laboratories" using robotic liquid handlers and AI-controlled reactors. Implement closed-loop systems where experimental data (e.g., yield, selectivity) feeds back into computational models to prioritize next-step reactions . Use cloud-based platforms for collaborative data sharing and real-time protocol optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.